

Propyl 4-Hydroxybenzoate: A Technical Compendium on Structure, Function, and Analysis

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *Propyl 4-sulfamoylbenzoate*

CAS No.: 59777-58-1

Cat. No.: B13063405

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Executive Summary

Propyl 4-hydroxybenzoate (Propylparaben; CAS 94-13-3) represents a critical ester within the paraben family, utilized extensively for its broad-spectrum antimicrobial efficacy against Gram-positive bacteria, molds, and yeasts.[1][2][3] While historically ubiquitous in pharmaceutical and cosmetic formulations, its application has faced scrutiny regarding potential endocrine-disrupting activity. This technical guide synthesizes the compound's molecular architecture, industrial synthesis, metabolic fate, and validated analytical protocols, providing a rigorous reference for drug development professionals.

Molecular Architecture & Physicochemical Profile

Propylparaben is the n-propyl ester of p-hydroxybenzoic acid.[3] Its lipophilicity, defined by the propyl chain, enhances its ability to penetrate microbial cell membranes compared to its methyl homolog, albeit with reduced water solubility.

Physicochemical Properties Table[4][5]

Property	Value	Technical Note
IUPAC Name	Propyl 4-hydroxybenzoate	-
Molecular Formula	C ₁₀ H ₁₂ O ₃	-
Molecular Weight	180.20 g/mol	-
Melting Point	96–99 °C	Crystalline powder form
LogP (Octanol/Water)	~3.04	Indicates moderate lipophilicity; key for membrane penetration
pKa	8.4 (Phenolic OH)	Ionization at basic pH reduces antimicrobial efficacy
Solubility (Water)	0.05% (w/w) at 25°C	Requires co-solvents (propylene glycol, ethanol) in formulation
Solubility (Ethanol)	Freely Soluble	>50% (w/w)

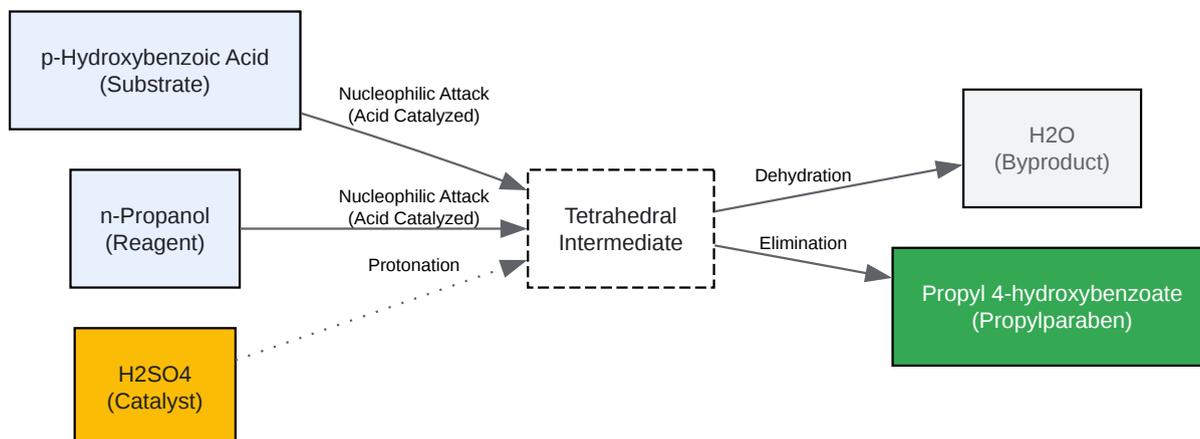
Synthesis & Industrial Manufacturing[7]

Chemical Synthesis Pathway

Industrial production follows a classic Fischer esterification. p-Hydroxybenzoic acid (PHBA) is reacted with n-propanol in the presence of an acid catalyst (typically sulfuric acid or p-toluene sulfonic acid). The reaction is equilibrium-limited and driven to completion by the removal of water (azeotropic distillation).

Diagram 1: Acid-Catalyzed Esterification Mechanism

The following diagram illustrates the stepwise conversion from PHBA to Propylparaben.



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Caption: Figure 1. Acid-catalyzed Fischer esterification pathway. The reaction is driven by the removal of water to shift equilibrium toward the ester product.

Mechanism of Action & Antimicrobial Spectrum[8]

Propylparaben functions primarily by disrupting membrane transport processes. Its efficacy is directly correlated with its chain length (and lipophilicity), making it more active than methylparaben but with lower solubility.

- Membrane Disruption: The molecule partitions into the lipid bilayer of the microbial cell membrane, interfering with the function of intrinsic membrane proteins.
- Metabolic Inhibition: It inhibits the uptake of essential nutrients (e.g., alanine, serine) and uncouples oxidative phosphorylation, leading to a collapse of the proton motive force (PMF).
- Spectrum:
 - High Efficacy: Fungi (molds/yeasts) and Gram-positive bacteria.
 - Moderate/Low Efficacy: Gram-negative bacteria (often requires pairing with chelators like EDTA or other preservatives like phenoxyethanol).

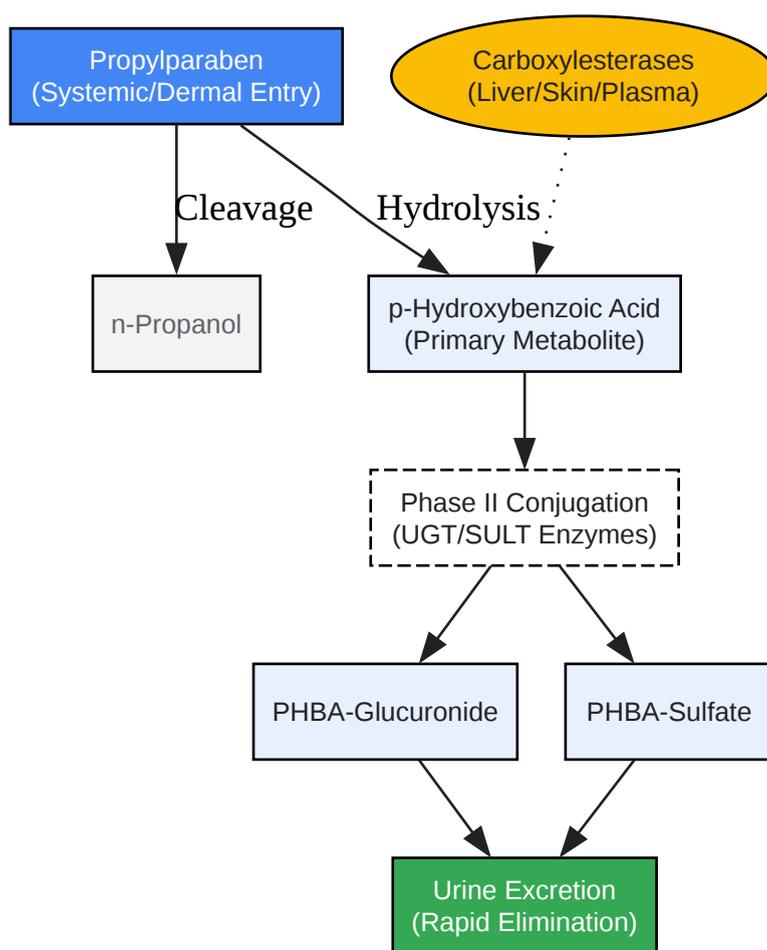
Pharmacokinetics & Metabolism

Understanding the metabolic fate of Propylparaben is crucial for safety assessments. Upon absorption (oral or dermal), the compound undergoes rapid hydrolysis.

Metabolic Pathway

The primary detoxification route is hydrolysis by non-specific carboxylesterases found in the skin, liver, and plasma. This yields p-hydroxybenzoic acid (PHBA), which is subsequently conjugated and excreted.

Diagram 2: Metabolic Hydrolysis & Excretion



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Caption: Figure 2.[4] Metabolic biotransformation of Propylparaben. Rapid hydrolysis by esterases prevents significant bioaccumulation of the parent compound.

Safety, Toxicology & Regulatory Landscape[1][11]

The Endocrine Controversy

Propylparaben acts as a weak xenoestrogen. In vitro assays demonstrate it binds to estrogen receptors (ER α and ER β) but with an affinity 10,000 to 1,000,000 times lower than 17 β -estradiol.[5]

- Scientific Consensus: The Scientific Committee on Consumer Safety (SCCS) and other regulatory bodies have concluded that at current permissible concentrations, the systemic exposure is well below the threshold for endocrine disruption.
- Sensitization: It is considered a non-sensitizer on intact skin.[1] However, application on damaged skin (e.g., stasis dermatitis) may induce allergic contact dermatitis.

Regulatory Limits (As of 2024/2025)

- EU Cosmetics Regulation (EC) 1223/2009:
 - Max concentration: 0.14% (as acid) for the sum of individual concentrations of propyl- and butylparaben.[6]
 - Prohibited in leave-on products for the nappy area of children under 3 years.
- US FDA: Generally Recognized As Safe (GRAS) for food use up to 0.1%.
- EU Food (EFSA): Propylparaben (E216) was removed from the list of permitted food additives in 2006 due to inconclusive data on rat reproductive toxicity, though this remains a point of divergence with other global agencies.

Analytical Methodologies: Self-Validating HPLC Protocol

For quality control and stability testing, High-Performance Liquid Chromatography (HPLC) is the gold standard. The following protocol is designed to be self-validating through the use of system suitability parameters.

Protocol: Reverse-Phase HPLC Quantification[7]

1. Chromatographic Conditions:

- Column: C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm particle size (e.g., LiChrospher 100 RP-18).
- Mobile Phase: Methanol : Water (60:40 v/v) or Acetonitrile : Phosphate Buffer pH 3.0.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.[7]
- Injection Volume: 10–20 µL.
- Temperature: Ambient (25°C).

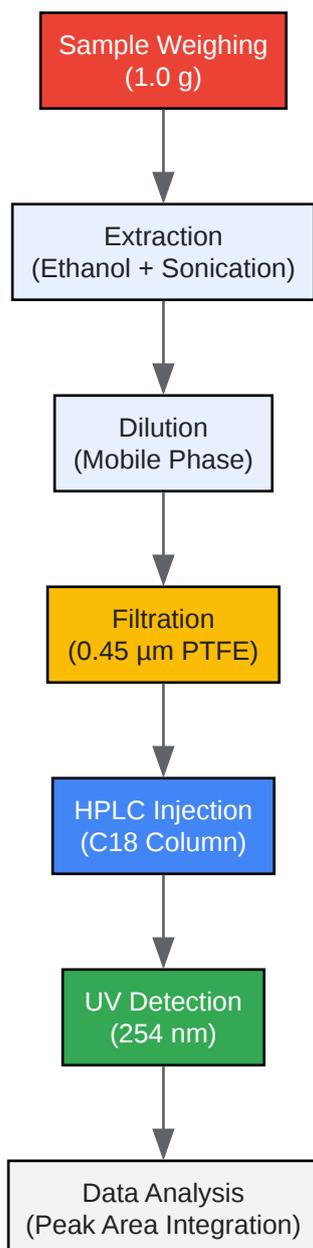
2. Sample Preparation:

- Extraction: Weigh 1.0 g of formulation. Add 20 mL ethanol. Sonicate for 15 mins. Dilute to 50 mL with mobile phase.
- Filtration: Filter through 0.45 µm PTFE syringe filter (prevents column clogging).

3. System Suitability Criteria (Self-Validation):

- Tailing Factor (T): NMT 1.5 (Ensures peak symmetry).
- Theoretical Plates (N): NLT 2000 (Ensures column efficiency).
- RSD of Replicate Injections: NMT 2.0% (Ensures precision).

Diagram 3: Analytical Workflow



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Caption: Figure 3. Step-by-step HPLC analytical workflow for the quantification of Propylparaben in complex matrices.

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- To cite this document: BenchChem. [Propyl 4-Hydroxybenzoate: A Technical Compendium on Structure, Function, and Analysis]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13063405#propyl-4-hydroxybenzoate-chemical-structure-and-properties\]](https://www.benchchem.com/product/b13063405#propyl-4-hydroxybenzoate-chemical-structure-and-properties)

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